molecular formula C19H11ClF3N3OS B2520191 N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide CAS No. 2061725-70-8

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide

Cat. No.: B2520191
CAS No.: 2061725-70-8
M. Wt: 421.82
InChI Key: PVBCSPFNBFXIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide is a complex organic compound characterized by its unique molecular structure, which integrates multiple functional groups that contribute to its chemical reactivity and potential applications. The compound's chlorinated and trifluoromethylated imidazo[1,2-a]pyridine core and phenyl-thiophene carboxamide moiety are significant to its properties.

Properties

IUPAC Name

N-[3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3OS/c20-14-8-12(19(21,22)23)9-26-10-15(25-17(14)26)11-3-1-4-13(7-11)24-18(27)16-5-2-6-28-16/h1-10H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBCSPFNBFXIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide typically involves multi-step organic reactions. A common route includes:

  • Formation of the imidazo[1,2-a]pyridine core: : A cyclization reaction where suitable precursors such as 2-aminopyridine derivatives and appropriate electrophiles react in the presence of catalytic agents and solvents.

  • Functional group modification: : Introduction of the chloro and trifluoromethyl groups via electrophilic aromatic substitution or nucleophilic substitution using halogenating agents.

  • Coupling with the phenyl-thiophene carboxamide: : A palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, can be utilized to combine the imidazo[1,2-a]pyridine core with the thiophene and phenyl rings.

  • Final amide formation: : Reacting with a thiophene carboxylic acid derivative in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production can follow similar synthetic routes but on a larger scale, focusing on optimizing yields and reducing costs. Continuous flow chemistry and automated synthesis platforms may be employed for efficiency. The selection of solvents, purification methods, and reaction conditions are tailored to scale-up requirements.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Potential for oxidative reactions at the thiophene or phenyl rings.

  • Reduction: : Reductive transformations could occur at the nitro or halogenated moieties under suitable conditions.

  • Substitution: : Both nucleophilic and electrophilic substitutions are feasible, especially at the chlorinated sites.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like KMnO₄ or peracids.

  • Reduction: : Hydride donors such as NaBH₄ or catalytic hydrogenation.

  • Substitution: : Reactants like Grignard reagents, halogenating agents, or organometallic compounds in the presence of catalysts or base.

Major Products

The products largely depend on the reacting site and reagent. For instance, oxidation might yield sulfoxides or sulfones from the thiophene ring, while substitutions at the chloro site may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can act as a ligand in metal-catalyzed reactions.

  • Material Science: : Potential use in the development of organic semiconductors and light-emitting materials.

Biology

  • Pharmaceutical Development: : Investigated for its bioactive properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

Medicine

  • Diagnostic Agents: : Could be explored for use in imaging technologies due to its unique structural features.

Industry

  • Agricultural Chemicals: : Potential precursor for designing novel agrochemicals.

  • Polymer Chemistry: : Use in synthesizing specialized polymers with unique electronic properties.

Mechanism of Action

The compound may exert its effects through interaction with specific molecular targets such as enzymes, receptors, or DNA. Its mechanism often involves:

  • Binding to active sites or receptors: : Modulating biological activities.

  • Disrupting cellular processes: : Leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide is compared with other imidazo[1,2-a]pyridine derivatives and thiophene-containing compounds. Its unique properties include:

  • Enhanced bioactivity: : Due to the specific combination of functional groups.

  • Versatility in synthetic applications: : Facilitated by its reactive sites.

Similar Compounds

  • 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives: : Known for their pharmacological potential.

  • Phenyl-thiophene carboxamides: : Used in organic electronics and medicinal chemistry.

This detailed examination covers the synthesis, reactivity, applications, and mechanisms related to this compound. It’s quite the molecular multitasker, wouldn’t you say?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.